NanoKid
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Overview
Description
NanoKid is a member of the NanoPutian family, a series of organic molecules whose structural formulae resemble human forms. These molecules were designed and synthesized by James Tour’s research group in 2003 as part of a sequence on chemical education for young students . This compound consists of two benzene rings connected via a few carbon atoms as the body, four acetylene units each carrying an alkyl group at their ends representing the hands and legs, and a 1,3-dioxolane ring as the head .
Preparation Methods
The synthesis of NanoKid involves several steps, primarily relying on Sonogashira coupling and other synthetic techniques . The first step involves the addition of ethylene glycol and trimethylsilyl chloride in dichloromethane solvent . The upper and lower parts of the molecule are created separately and then joined using palladium and copper compounds . By replacing the 1,3-dioxolane group with an appropriate ring structure, various other types of NanoPutians can be synthesized .
Chemical Reactions Analysis
NanoKid undergoes various chemical reactions, including methanolysis of the cyclic acetal function . The acetal head of this compound is converted to a deuterated dimethyl acetal moiety in methanol-d4 . Common reagents and conditions used in these reactions include methanol and pyridinium salts . The major product formed from this reaction is a deuterated dimethyl acetal moiety .
Scientific Research Applications
NanoKid has been used primarily in educational outreach programs to teach children about chemistry, physics, biology, and materials science at the molecular level . The NanoKids program aims to significantly increase students’ comprehension of these subjects and demonstrate that art and science can combine to facilitate learning for students with diverse learning styles and interests . This compound and NanoAthlete have shown greater activity against solar light, making them favorable candidates for use in photovoltaic cells .
Mechanism of Action
The mechanism of action of NanoKid involves its structural features and the reactions it undergoes. For example, the methanolysis of the cyclic acetal function of this compound is catalyzed by NanoGoblin, resulting in the conversion of the acetal head to a deuterated dimethyl acetal moiety . This reaction involves the coordination of the peripheral cyano groups with metals through sigma-bonding, facilitated by the negative charge transfer from the cyclopentadienide ring to the cyano group .
Comparison with Similar Compounds
NanoKid is part of the NanoPutian family, which includes other anthropomorphic molecules such as NanoAthlete, NanoPilgrim, and NanoGreenBeret . These compounds share a similar lower body structure but differ in the head and upper body structures . This compound and NanoAthlete, for example, have shown greater activity against solar light compared to other NanoPutians, making them more favorable for photovoltaic applications . The unique structural features of this compound, such as the 1,3-dioxolane ring as the head, distinguish it from other similar compounds .
Properties
CAS No. |
618904-86-2 |
---|---|
Molecular Formula |
C39H42O2 |
Molecular Weight |
542.7 g/mol |
IUPAC Name |
2-[4-[2-[3,5-bis(pent-1-ynyl)phenyl]ethynyl]-2,5-bis(3,3-dimethylbut-1-ynyl)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C39H42O2/c1-9-11-13-15-30-25-31(16-14-12-10-2)27-32(26-30)17-18-33-28-35(20-22-39(6,7)8)36(37-40-23-24-41-37)29-34(33)19-21-38(3,4)5/h25-29,37H,9-12,23-24H2,1-8H3 |
InChI Key |
LEXBNEYPTZBYBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC1=CC(=CC(=C1)C#CC2=CC(=C(C=C2C#CC(C)(C)C)C3OCCO3)C#CC(C)(C)C)C#CCCC |
Origin of Product |
United States |
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